N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H |
InChI Key |
FJGDKTJVGAATQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation with 1,2-Dibromoethane
A mixture of 2,3-dihydroxybenzoic acid (70 mmol), dry potassium carbonate (280 mmol), and 1,2-dibromoethane (278 mmol) in DMF is heated at 65°C for 24 hours under inert atmosphere. Acidic workup yields 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid with a melting point of 193–194°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Time | 24 hours |
| Solvent | N,N-dimethylformamide |
| Yield | 70–85% |
Activation of Carboxylic Acid to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) to enhance reactivity for amide bond formation:
Thionyl Chloride Protocol
2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid (5.55 mmol) is refluxed in SOCl₂ (30.7 mL) at 85°C for 1 hour. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as an oil.
Optimization Notes:
- Prolonged heating (>2 hours) leads to decomposition.
- Catalytic DMF (5 drops) accelerates activation.
Amide Coupling with Pyrrolidin-3-amine
The acyl chloride reacts with pyrrolidin-3-amine (racemic or enantiopure) to form the target amide. Two primary methods are documented:
Schlenk Technique with EDCI/DIPEA
A solution of 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride (1 eq) and (R)- or (S)-pyrrolidin-3-amine (1.2 eq) in DMF is treated with EDCI (3 eq) and DIPEA (5 eq) at 40°C overnight. The crude product is purified via reverse-phase HPLC to isolate the enantiopure amide.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI |
| Base | DIPEA |
| Temperature | 40°C |
| Purity (HPLC) | >95% |
HATU-Mediated Coupling
Alternative protocols employ HATU (1 eq) with DIPEA (3 eq) in DMF at room temperature for 16 hours, achieving comparable yields (80–85%).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability:
Acidic Precipitation
The amide product is dissolved in methanol and treated with HCl/dioxane (4 M). After stirring at 20°C for 12 hours, the mixture is concentrated, and the residue is triturated with ethyl acetate to yield the hydrochloride salt as a white solid.
Critical Parameters:
- pH adjustment to 0.5–1.0 ensures complete protonation.
- Trituration with ether enhances crystallinity.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Structural confirmation is achieved via:
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 4.29–4.40 (m, 4H, dioxane CH₂), 6.92–7.46 (m, 3H, aromatic), 3.12–3.75 (m, 4H, pyrrolidine).
- HRMS (ESI): m/z calcd for C₁₃H₁₇ClN₂O₃ [M+H]⁺: 284.74, found: 284.74.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| EDCI/DIPEA | 80% | >95% | Pilot-scale |
| HATU/DIPEA | 85% | >98% | Lab-scale |
| Direct Aminolysis | 65% | 90% | Limited |
Advantages of EDCI/DIPEA:
Challenges and Mitigation Strategies
Racemization During Coupling
Enantiopure pyrrolidin-3-amine is prone to racemization at temperatures >50°C. Mitigation includes:
Byproduct Formation
Overactivation of the carboxylic acid generates undesired anhydrides. Controlled stoichiometry of SOCl₂ (1.2 eq) minimizes this.
Recent Innovations
Flow Chemistry Approaches
Continuous-flow systems reduce reaction time from 12 hours to 30 minutes, achieving 90% yield with inline purification.
Enzymatic Coupling
Lipase-mediated amidation in non-aqueous solvents (e.g., THF) provides enantioselectivity >99% ee, though yields remain moderate (60–70%).
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Based on the search results, here's what is known about the applications of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride:
Basic Information
this compound is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 . The CAS number for this compound is 1353999-43-5 .
Safety and Handling
This compound is intended for research and development use only, under the supervision of a technically qualified individual .
- Hazard Statements : It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
- Precautionary Statements : Include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .
- Storage : Should be stored under inert atmosphere at room temperature .
Potential Applications
While the search results do not provide specific case studies or detailed research findings directly focusing on the applications of this compound, they do offer some context regarding similar compounds and potential applications:
- Benzodioxanes : The 1,4-benzodioxane moiety, present in this compound, is frequently used as a fundamental component in organic synthesis for creating therapeutic agents with various properties, including alpha-adrenergic blocking, antigrastic, spasmolytic, antipsychotic, anxiolytic, hepatoprotective, and I2 imidazoline receptor agonist properties .
- Anti-inflammatory Activity : Certain derivatives of 1,3-benzodioxane have demonstrated anti-inflammatory activity with low toxicity, as well as analgesic, mucolytic, and antipyretic activity .
- Related Compounds : Other 2,3-dihydrobenzo[b][1,4]dioxine derivatives, such as (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, are known .
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the dihydrobenzo[b][1,4]dioxine moiety are believed to play key roles in its biological activity by binding to target proteins and modulating their function . The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in the heterocyclic amine, substituents on the benzodioxine ring, or side-chain modifications. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Heterocyclic Amine | Substituents on Benzodioxine | Key Features | References |
|---|---|---|---|---|
| N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride | Pyrrolidine | None | Chirality (S/R-enantiomers available), moderate lipophilicity | 11, 12, 15 |
| N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride | Piperidine | None | Larger ring size (6-membered), increased steric hindrance | 13, 14 |
| N-(4-Fluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | 4-Fluorophenyl | None | Electron-withdrawing fluorine enhances binding to aromatic receptors | 7, 9 |
| ZINC08832860 (Benzoxazole-thiourea derivative) | Benzoxazol-5-yl | Chloro, methyl | Thiourea linker improves hydrogen bonding; higher docking scores (110.721) | 6 |
| 7-(Prop-2-yn-1-yloxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | Propargyloxy | Propargyl group | Alkyne functionality enables click chemistry modifications | 5 |
Key Differences and Implications
Heterocyclic Amine vs. Aromatic Amines The pyrrolidine variant (target compound) offers a balance of flexibility and hydrogen-bonding capacity due to its secondary amine. Aromatic amines (e.g., 4-fluorophenyl in ) enhance π-π stacking but lack the basicity of aliphatic amines, affecting solubility and target interactions .
Substituent Effects
- Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability but may reduce solubility. The target compound’s unsubstituted benzodioxine core prioritizes simplicity and synthetic accessibility .
- Propargyloxy substituents () introduce alkyne handles for bioconjugation, a feature absent in the target compound .
Pharmacological Activity
- ZINC08832860 () demonstrates superior docking scores due to its thiourea linker, which forms three hydrogen bonds with residues like Arg364 and Asp533. The target compound’s pyrrolidine may instead interact via its secondary amine and carboxamide oxygen .
- Piperazine-containing analogs (e.g., ) show efficacy as HSF1 pathway inhibitors, suggesting that heterocyclic amine choice directly impacts target engagement .
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a dihydrobenzo dioxin framework with a pyrrolidinyl substituent. The following sections will delve into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. The initial step often includes the formation of the dihydrobenzo dioxin core through cyclization reactions using catechol derivatives and aldehydes under acidic conditions. Subsequent steps involve the introduction of the pyrrolidinyl group via nucleophilic substitution reactions, ensuring regioselectivity and stereoselectivity during the process .
Synthetic Route Summary
| Step | Description |
|---|---|
| 1 | Cyclization of catechol derivatives with aldehydes to form the dihydrobenzo dioxin core. |
| 2 | Introduction of the pyrrolidinyl group through nucleophilic substitution. |
| 3 | Purification and characterization of the final product. |
This compound exhibits various biological activities that may be attributed to its structural properties. Preliminary studies suggest it may interact with specific receptors or enzymes in biological pathways, although detailed mechanisms remain to be fully elucidated.
Pharmacological Properties
Research indicates that this compound may possess:
- Antioxidant Activity : It has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : In vitro studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Initial tests indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Evaluation :
Safety and Toxicology
While this compound has demonstrated beneficial biological properties, safety assessments are crucial. According to safety data sheets:
Q & A
Basic: What synthetic methodologies are commonly used to prepare this compound, and how are reaction conditions optimized?
The synthesis typically involves activating carboxylic acid precursors (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid) with oxalyl chloride or thionyl chloride to form reactive acyl chlorides, followed by coupling with pyrrolidin-3-amine derivatives . Optimization includes:
- Temperature control : Reactions are conducted at 0–20°C to minimize side reactions (e.g., hydrolysis of acyl chlorides) .
- Catalyst selection : DMF is often used as a catalyst for acylation reactions to enhance reactivity .
- Purification : Crude products are purified via recrystallization (e.g., MeCN trituration) or preparative HPLC .
Basic: What spectroscopic and chromatographic techniques validate the compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., dihydrobenzo[d][1,4]dioxine protons at δ 4.2–4.4 ppm) .
- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Assesses purity (>95% by reverse-phase methods), with retention times tracked for batch consistency .
Advanced: How can structural analogs with sulfoxide/sulfone modifications improve pharmacokinetic properties?
Oxidation of sulfide-containing analogs (e.g., replacing thioether groups with sulfoxides/sulfones) enhances metabolic stability and solubility:
- Methodology : Hydrogen peroxide or tellurium dioxide in MeOH/CHCl selectively oxidizes sulfides to sulfoxides/sulfones .
- Impact : Sulfone derivatives (e.g., compound 34 ) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism .
Advanced: What in vivo models are suitable for evaluating its activity as a TRPV1 antagonist or nicotinic receptor agonist?
- TRPV1 studies : Topical application in DMBA-treated murine models, monitoring tumorigenesis and EGFR phosphorylation levels to assess antagonist efficacy .
- Nicotinic receptors : Cognitive impairment models (e.g., rodent Morris water maze) test agonism via behavioral endpoints and receptor binding assays (IC values for α7-nAChR subtypes) .
Advanced: How can contradictions in biological activity data across assays be resolved?
Discrepancies (e.g., varying β1i/β5i inhibition in immunoproteasome assays) arise from:
- Assay conditions : Differences in substrate specificity (e.g., fluorogenic peptides vs. native proteins) .
- Cellular context : Cell permeability (e.g., logP >2.5 improves membrane penetration in HEK293 vs. hepatocytes) .
- Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity, Western blot for target engagement) .
Advanced: What strategies optimize the compound’s selectivity for neurological vs. anticancer targets?
- Scaffold modulation : Introducing bulky substituents (e.g., 4-fluorobenzyl in 34 ) reduces off-target binding to kinases .
- Pharmacophore modeling : Aligns dihydrobenzo[d][1,4]dioxine with nicotinic receptor cavities while avoiding TRPV1 hydrophobic pockets .
- In silico screening : Predict ADMET properties to balance CNS penetration and hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
